Addressing the challenge of side reactions from unprotected allyl alcohol, Allyloxytrimethylsilane (CAS 18146-00-4) delivers precise bifunctional reactivity.
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Allyloxytrimethylsilane (CAS: 18146-00-4) is a versatile bifunctional molecule incorporating both a reactive allyl group and a protective trimethylsilyl ether. This structure allows it to serve dual roles, either as a stable, protected form of allyl alcohol or as a monomer for creating functionalized silicon-containing polymers and materials.[1] Its utility spans from classic organic reactions, such as the Hosomi-Sakurai allylation for forming carbon-carbon bonds, to the synthesis of advanced materials like functional organosilica hybrids and polymers for biomedical applications.[2][3][4] The trimethylsilyl group provides a labile protecting function, enabling controlled release of the hydroxyl group under specific conditions, while the allyl group offers a site for polymerization or other carbon-carbon bond-forming reactions.
Direct substitution of Allyloxytrimethylsilane with simpler analogs like allyl alcohol or allyltrimethylsilane often leads to process failures and undesirable outcomes. Using unprotected allyl alcohol introduces a free hydroxyl group that can cause side reactions, requires an additional protection step, and exhibits different solubility and handling characteristics. Conversely, using allyltrimethylsilane, which lacks the oxygen bridge, eliminates the potential for subsequent deprotection to reveal a hydroxyl group, making it unsuitable for applications requiring this latent functionality.[5] The specific bifunctional nature of Allyloxytrimethylsilane—a reactive allyl group tethered to a masked hydroxyl—is critical for multi-step syntheses and the creation of functionalized polymers where both features are exploited sequentially.[3]
In electrophilic additions, allylsilanes as a class demonstrate significantly higher nucleophilicity than structurally analogous vinylsilanes. For example, the vinylsilane H2C=C(CH3)(SiMe3) reacts only one order of magnitude faster than propene, whereas allylsilanes' reactivity is enhanced by the β-silyl effect, which stabilizes the developing carbocation in the transition state.[6] This inherent electronic property makes Allyloxytrimethylsilane a more potent nucleophile for C-C bond formation with a wide range of electrophiles compared to vinylsilane alternatives.
| Evidence Dimension | Relative Reactivity Rate |
| Target Compound Data | Significantly more reactive due to β-silyl effect stabilization of cationic intermediate |
| Comparator Or Baseline | Vinylsilanes (e.g., trans-β-(Trimethylsilyl)styrene), which are slightly less reactive than their non-silylated parent alkenes (styrene).[6] |
| Quantified Difference | Allylsilanes are significantly more nucleophilic than vinylsilanes.[6] |
| Conditions | Electrophilic addition reactions with benzhydrylium ions as reference electrophiles. |
This ensures higher reaction rates and efficiency in key synthetic steps like the Hosomi-Sakurai reaction, reducing the need for harsh conditions or overly reactive electrophiles.
Allyloxytrimethylsilane serves as a stable, purifiable precursor for functional organosilica hybrids, overcoming limitations of traditional alkoxysilanes. Unlike many alkoxysilanes, which are sensitive to premature hydrolysis and difficult to purify via standard silica gel chromatography, allylsilane-based precursors are chemically robust.[3] This stability allows for complex organic modifications prior to the sol-gel process, enabling the creation of materials like bipyridine-bridged periodic mesoporous organosilicas (PMOs) used in metal-ion detection systems.[3]
| Evidence Dimension | Precursor Stability and Purifiability |
| Target Compound Data | Chemically stable, allowing for purification by silica gel chromatography and complex functionalization before polymerization. |
| Comparator Or Baseline | Conventional Organoalkoxysilanes, which are often hydrolytically unstable, complicating purification and multi-step functionalization. |
| Quantified Difference | Qualitative but critical: enables synthetic routes and material structures not feasible with less stable alkoxysilane precursors. |
| Conditions | Synthesis of functional organic-bridged allylsilane precursors for subsequent sol-gel processing into organosilica hybrids. |
For buyers in advanced materials, this compound's stability allows for the reliable, reproducible synthesis of high-purity, complex functional materials that are inaccessible using conventional, less stable silane precursors.
The trimethylsilyloxy group in Allyloxytrimethylsilane is a key structural feature for advanced stereoselective synthesis. In reactions forming complex chiral molecules, this compound can be used to create a temporary silicon tether between the allyl nucleophile and an electrophilic center within the same molecule. For instance, reaction with a β-hydroxy aldehyde forms a tethered substrate. Upon activation, this undergoes a highly diastereoselective intramolecular allylation.[7][8] This strategy provides superior stereocontrol compared to intermolecular approaches, where controlling facial selectivity is more challenging. The choice of substituents on the silicon atom is critical; while bulkier groups like diisopropylsilyl are used for specific diol syntheses, the core principle of using an allyloxysilane as the tethering precursor is central.[7]
| Evidence Dimension | Stereochemical Control |
| Target Compound Data | Enables high diastereoselectivity through intramolecular delivery via a temporary silyl ether bridge. |
| Comparator Or Baseline | Intermolecular allylation reactions, which often yield lower stereoselectivity without complex chiral catalysts or auxiliaries. |
| Quantified Difference | Provides excellent stereoselectivity, for example, in the synthesis of specific allyl-C-mannosyl compounds where an alpha-product was obtained with high selectivity.[8] |
| Conditions | Lewis acid-mediated (e.g., TMSOTf) intramolecular allylation of tethered substrates in acetonitrile. |
This enables the synthesis of complex molecules with precisely controlled stereochemistry, a critical requirement in pharmaceutical and fine chemical manufacturing.
As a potent nucleophile, Allyloxytrimethylsilane is a reagent of choice for Hosomi-Sakurai reactions to produce homoallylic alcohols. Its high reactivity allows for efficient carbon-carbon bond formation with aldehydes and ketones under catalysis by Lewis acids like TiCl4, often with high regiospecificity at the γ-carbon of the allyl group.[5][9]
The compound's stability to standard purification techniques makes it an ideal precursor for multi-step syntheses of complex organoallylsilanes. These advanced precursors are then used in sol-gel processes to create functional hybrid materials, such as periodic mesoporous organosilicas (PMOs) with integrated receptors for chemical sensing applications.[3]
Leveraging its ability to form temporary silicon tethers, Allyloxytrimethylsilane is employed in complex stereoselective intramolecular allylations. This is particularly valuable in the synthesis of natural products like carbohydrates and polyketides, where precise control over multiple stereocenters is essential for biological activity.[8]
The allyl group serves as a polymerizable unit, making Allyloxytrimethylsilane a useful monomer or precursor for polymers with allyl functionality. These polymers can be further modified via the allyl group (e.g., through thiol-ene reactions) to create crosslinked networks for applications like drug delivery micelles with enhanced stability.[4][10]
Flammable;Irritant